myo-Inositol, hexakis(dihydrogen phosphate), ion(12-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

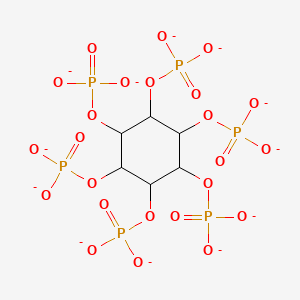

myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) is an organophosphate oxoanion formed by the loss of two protons from each of the phosphate groups of 1D-myo-inositol . It is commonly found in nature as a major form of organic phosphorus in soils and is highly reactive with aluminum and iron oxides due to its six phosphoryl groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) can be synthesized through the intercalation or adsorption strategies into layered double hydroxides such as zinc-iron layered double hydroxide. The coprecipitation method involves mixing myo-inositol hexakisphosphate with zinc and iron salts under alkaline conditions (pH 9-10) to form a stable complex . The adsorption method involves the interaction of myo-inositol hexakisphosphate with the surface of layered double hydroxides, which is influenced by pH and temperature .

Industrial Production Methods: Industrial production of myo-inositol hexakisphosphate(12-) often involves the extraction from plant materials such as cereal grains, oilseeds, and legumes. The extraction process includes milling the plant material, followed by aqueous extraction and precipitation of the compound using calcium or magnesium salts . The extracted compound is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) undergoes various chemical reactions, including hydrolysis, oxidation, and complexation. Hydrolysis of myo-inositol hexakisphosphate(12-) by phytase enzymes results in the release of inorganic phosphate and lower inositol phosphates . Oxidation reactions can occur in the presence of strong oxidizing agents, leading to the formation of inositol phosphates with fewer phosphate groups .

Common Reagents and Conditions:

Hydrolysis: Phytase enzymes under mild acidic conditions (pH 4.5-5.5) and temperatures around 37°C.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Major Products:

Aplicaciones Científicas De Investigación

myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) has a wide range of scientific research applications:

Mecanismo De Acción

myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) exerts its effects through various mechanisms:

Comparación Con Compuestos Similares

myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) is unique due to its high phosphate content and strong chelating properties. Similar compounds include:

Inositol pentakisphosphate (IP5): Contains five phosphate groups and has similar chelating properties but is less abundant in nature.

Inositol tetrakisphosphate (IP4): Contains four phosphate groups and is involved in cellular signaling pathways.

Inositol triphosphate (IP3): Contains three phosphate groups and is a well-known second messenger in cellular signaling.

myo-Inositol, hexakis(dihydrogen phosphate), ion(12-) stands out due to its higher phosphate content and its significant role in both biological and environmental processes .

Propiedades

Número CAS |

3929-21-3 |

|---|---|

Fórmula molecular |

C6H6O24P6-12 |

Peso molecular |

647.94 g/mol |

Nombre IUPAC |

(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate |

InChI |

InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/p-12 |

Clave InChI |

IMQLKJBTEOYOSI-UHFFFAOYSA-B |

SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.